
3-Bromophenylboronic acid n-methylcarboxy-n-methylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate is a compound that combines the properties of boronic acids and glycinates. Boronic acids are known for their ability to form stable covalent bonds with diols, making them valuable in various chemical reactions, particularly in organic synthesis. Glycinates, on the other hand, are derivatives of glycine, an amino acid, and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate typically involves the reaction of 3-bromophenylboronic acid with N-methylcarboxy-n-methylglycine. The reaction is usually carried out in the presence of a catalyst, such as palladium, under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a borate ester.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate involves its ability to form stable covalent bonds with diols. This property makes it an effective inhibitor of enzymes that have diol-containing active sites. The compound can interact with molecular targets through boron-oxygen interactions, affecting the activity of the target enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylboronic acid: Similar in structure but lacks the glycinate moiety.
N-methylcarboxy-n-methylglycine: Similar in structure but lacks the boronic acid group.
Uniqueness
3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate is unique due to its combination of boronic acid and glycinate properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in both organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H15BBrNO6 |
|---|---|
Molecular Weight |
347.96 g/mol |
IUPAC Name |
(3-bromophenyl)boronic acid;2-[methoxycarbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C6H6BBrO2.C5H9NO4/c8-6-3-1-2-5(4-6)7(9)10;1-6(3-4(7)8)5(9)10-2/h1-4,9-10H;3H2,1-2H3,(H,7,8) |
InChI Key |
XQULGFSIOUQBPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)Br)(O)O.CN(CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
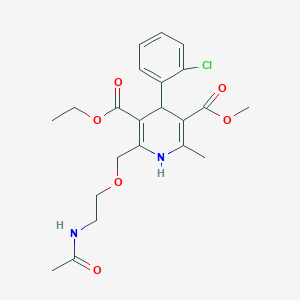
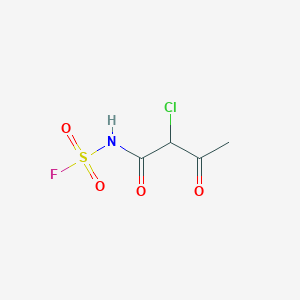

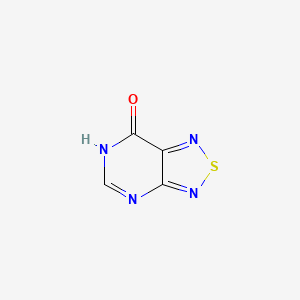
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
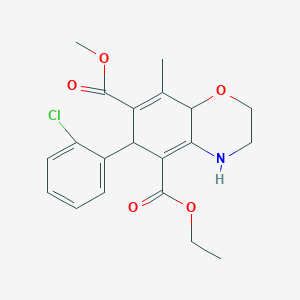
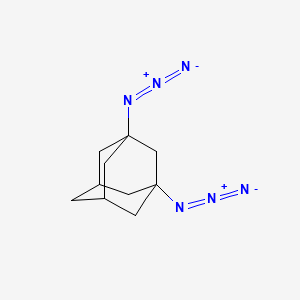
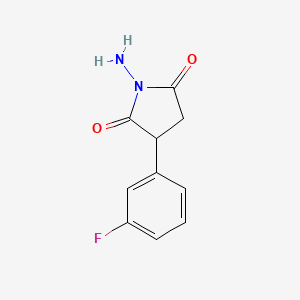

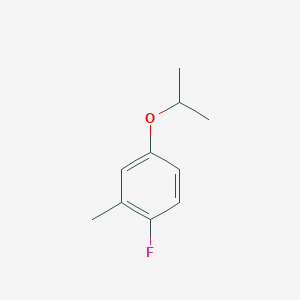
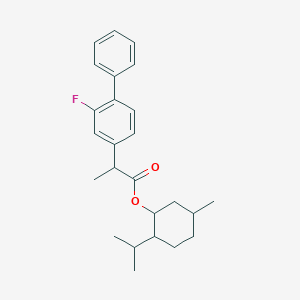
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride](/img/structure/B13406861.png)
